molecular formula C19H21N5O3S B10928241 Propan-2-yl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10928241
M. Wt: 399.5 g/mol
InChI Key: DIRVEEHPGIEQNB-UHFFFAOYSA-N
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Description

ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a triazolopyrimidine moiety fused with a tetrahydrobenzothiophene ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

The synthesis of ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the tetrahydrobenzothiophene ring. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to ISOPROPYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other triazolopyrimidine derivatives and tetrahydrobenzothiophene analogs. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

propan-2-yl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H21N5O3S/c1-10(2)27-18(26)15-12-6-4-5-7-14(12)28-17(15)23-16(25)13-8-11(3)22-19-20-9-21-24(13)19/h8-10H,4-7H2,1-3H3,(H,23,25)

InChI Key

DIRVEEHPGIEQNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C

Origin of Product

United States

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